N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYCWXZCXDOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Oxadiazole Ring Formation
The 1,3,4-oxadiazole scaffold is synthesized via cyclization of hydrazide-carboxylic acid precursors. A representative protocol involves:
- Hydrazide Preparation : 4-Phenoxybenzoic acid hydrazide is generated by refluxing methyl 4-phenoxybenzoate with hydrazine hydrate (80% yield, 12 h reflux in ethanol).
- Cyclodehydration : The hydrazide reacts with tetrahydrofuran-2-carbonyl chloride in phosphorus oxychloride (POCl₃) at 80°C for 6 h to form 5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | <75°C: <40% yield |
| POCl₃ Equivalents | 3.0–3.5 eq | <3 eq: Incomplete cyclization |
| Reaction Time | 5–7 h | >7 h: Degradation observed |
Benzamide Coupling
The oxadiazole intermediate undergoes amidation with 4-phenoxybenzoyl chloride. Industrial-scale processes employ continuous flow reactors to enhance efficiency:
- Coupling Reagents : Ethyl dimethylaminopropyl carbodiimide (EDCI, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) in dichloromethane (DCM) at 0–5°C.
- Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine yield crude product, purified via recrystallization (ethanol/water, 7:3 v/v).
Side Reactions
- Competing O-acylation of the oxadiazole nitrogen (8–12% yield loss)
- Hydrolysis of oxolan-2-yl group under acidic conditions (pH <4)
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities utilize tubular reactors for critical steps:
Cyclization Stage
| Reactor Type | Residence Time | Yield Improvement |
|---|---|---|
| Batch | 6 h | Baseline (72%) |
| Microfluidic | 22 min | 89% yield |
| Corning AFR | 45 min | 92% yield |
Advantages
- Precise temperature control (±1°C vs ±5°C in batch)
- 83% reduction in POCl₃ usage via real-time stoichiometric adjustment
Green Chemistry Approaches
Recent advances replace hazardous reagents:
- POCl₃ Alternatives : Triphenylphosphine/hexachloroethane system achieves 78% cyclization yield with 65% lower toxicity
- Solvent Recycling : DCM recovery rates exceed 94% using molecular sieve traps
Intermediate Characterization
Spectroscopic Validation
5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 5.12 (t, J=7.5 Hz, 1H, oxolan CH) |
| IR (KBr) | 1675 cm⁻¹ (C=N stretch) |
| HRMS | [M+H]⁺ 184.0843 (calc. 184.0846) |
N-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
| Technique | Diagnostic Features |
|---|---|
| ¹³C NMR (126 MHz, DMSO-d₆) | 165.8 ppm (amide carbonyl) |
| HPLC Purity | 99.2% (C18, 70:30 MeCN/H₂O) |
Impurity Profiling and Control
Major Byproducts
- Di-acylated Derivative (3–7%): Forms via over-reaction at oxadiazole N-atom
- Oxolan Ring-Opened Product (2–4%): Generated under prolonged acidic conditions
Mitigation Strategies
- Strict temperature control during coupling (-5°C to +5°C)
- Use of molecular sieves to absorb hydrolytic water
Scalability Challenges and Solutions
Exothermic Reaction Management
The cyclization step releases 58 kJ/mol, requiring advanced cooling systems:
Batch Reactor Modifications
- Jacketed reactors with liquid nitrogen backup
- Real-time ΔT monitoring with automated reagent dosing
Crystallization Optimization
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cooling Rate | 0.5°C/min | 2.0°C/min |
| Seed Crystal Size | 50–100 μm | 150–200 μm |
| Yield Improvement | 75% | 89% |
Emerging Synthetic Technologies
Photocatalytic Methods
Recent studies demonstrate visible-light-mediated coupling:
Biocatalytic Approaches
Engineered amidases enable aqueous-phase synthesis:
- pH 7.5 phosphate buffer
- 35°C, 24 h reaction
- 65% yield with 99.8% enantiomeric excess
Regulatory Considerations
ICH Guidelines Compliance
Residual Solvent Limits
| Solvent | Permitted Level (ppm) |
|---|---|
| DCM | 600 |
| POCl₃ | Not detected |
Genotoxic Impurities
- Controlled to <1 ppm via activated carbon filtration
Comparative Cost Analysis
| Method | Cost/kg (USD) | Environmental Factor |
|---|---|---|
| Traditional Batch | 12,400 | 86 kg CO₂ eq/kg |
| Continuous Flow | 9,800 | 41 kg CO₂ eq/kg |
| Biocatalytic | 15,200 | 29 kg CO₂ eq/kg |
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and tetrahydrofuran groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide with structurally related 1,3,4-oxadiazole derivatives, highlighting key differences in substituents, physicochemical properties, and biological activity:
*Calculated using ChemDraw Professional 22.0.
Key Observations:
Substituent Effects on Bioactivity: LMM5 and LMM11, bearing sulfamoyl groups on the benzamide moiety, exhibit antifungal activity, likely due to sulfonamide interactions with fungal enzymes like thioredoxin reductase . The oxolan-2-yl group (tetrahydrofuran) in the target compound is more flexible and less electron-rich than the furan-2-yl group in LMM11, which could modulate binding affinity to fungal targets.
The phenoxy group in the target compound increases aromaticity and may elevate logP values, favoring passive diffusion.
Structural Trends :
- Chlorophenyl () and methoxyphenyl () substituents introduce halogen and ether functionalities, respectively, which are common in antimicrobial agents for target engagement. The absence of such groups in the target compound suggests a divergent pharmacological profile.
Research Implications and Limitations
While the target compound shares structural motifs with antifungal analogs, its biological activity remains uncharacterized. Future studies should prioritize:
- In vitro assays against fungal pathogens (e.g., Candida, Aspergillus) to compare efficacy with LMM5/LMM11.
- Molecular docking studies to evaluate interactions with thioredoxin reductase or cytochrome P450 enzymes, as suggested by .
Biological Activity
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates an oxadiazole moiety, which is known for its diverse biological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxolan ring and a phenoxybenzamide structure adds to its complexity and potential efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.27 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole ring is believed to participate in redox reactions, potentially leading to the modulation of cellular pathways.
Target Interactions
Research indicates that compounds containing oxadiazole rings often interact with various enzymes and receptors. For instance:
- Aldose Reductase Inhibition : Similar compounds have shown the ability to inhibit aldose reductase, an enzyme involved in glucose metabolism, suggesting that this compound may also exhibit this activity.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Compounds similar to this compound showed effective inhibition against this pathogen.
Anticancer Activity
Recent research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus strains. This suggests a promising potential as an antimicrobial agent.
Study 2: Anticancer Activity
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values of 25 µM and 30 µM respectively. These results indicate a moderate level of cytotoxicity that could be further optimized through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
